molecular formula C9H10O3 B1677690 3-(4-Hydroxyphenyl)propionic acid CAS No. 501-97-3

3-(4-Hydroxyphenyl)propionic acid

Cat. No.: B1677690
CAS No.: 501-97-3
M. Wt: 166.17 g/mol
InChI Key: NMHMNPHRMNGLLB-UHFFFAOYSA-N
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Description

Phloretic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is an organic compound with the formula HOC₆H₄(CH₂)₂CO₂H. It is a white solid that contains both phenol and carboxylic acid functional groups. Phloretic acid is sometimes referred to as desaminotyrosine because it is structurally similar to the amino acid tyrosine, except for the absence of the amino group on the alpha carbon .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Hydroxyphenyl)propionic acid are enzymes such as Tyrosine phenol-lyase and Prephenate dehydrogenase . These enzymes play a crucial role in various metabolic processes within the organism.

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it has been found to inhibit the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . Moreover, it significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .

Pharmacokinetics

It is known that it is a microbial metabolite of procyanidin a2 , suggesting that it may be produced in the body through the metabolism of dietary polyphenols.

Result of Action

The action of this compound results in molecular and cellular effects such as reduced cellular lipid accumulation and inhibited foam cell formation . It also suppresses cellular oxidative stress and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is water-soluble and may spread in water systems . Its action can also be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acyl donor for the enzymatic synthesis of sugar alcohol esters . The nature of these interactions is often dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to suppress macrophage foam cell formation, a process involved in the development of atherosclerosis . It does this by promoting macrophage cholesterol efflux and reducing cellular lipid accumulation . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to up-regulate the mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor BI (SR-B1), which are key players in cholesterol efflux . It also significantly lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major microbial metabolite of procyanidin A2 . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, would depend on the specific metabolic pathway in which it is involved.

Chemical Reactions Analysis

Phloretic acid undergoes various chemical reactions, including:

Properties

IUPAC Name

3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHMNPHRMNGLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075427
Record name Benzenepropanoic acid, 4-hydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desaminotyrosine
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CAS No.

501-97-3
Record name 3-(4-Hydroxyphenyl)propionic acid
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Record name Phloretic acid
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Record name Benzenepropanoic acid, 4-hydroxy-
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Record name 3-(4-hydroxyphenyl)propionic acid
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Record name 3-(4-HYDROXYPHENYL)PROPIONIC ACID
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Record name Desaminotyrosine
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Melting Point

129 °C
Record name Desaminotyrosine
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Synthesis routes and methods I

Procedure details

4-Hydroxycinnamic acid (700 mg, 4.26 mmol) was dissolved in EtOAc (15 mL) and 10% Pd/C (51 mg, 0.479 mmol) was added. The reaction mixture was stirred under an atmosphere of H2 overnight at room temperature before it was filtered through diatomaceous earth and concentrated in vacuo. No further purification was needed to yield 3-(4-hydroxyphenyl)propanoic acid (700 mg, 99%). A solution of 3-(4-hydroxyphenyl)propanoic acid (700 mg, 4.21 mmol) in anhydrous DMF (16 mL) at 0° C. was treated with a solution of 60% NaH (450 mg, 18.75 mmol) in DMF dropwise. The reaction mixture was stirred for 10 min before benzyl bromide (0.675 mL, 5.68 mmol) was added. The reaction mixture was stirred overnight at room temperature, quenched with aqueous 1 N HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, saturated aqueous NaCl and dried over Na2SO4. Column chromatography (SiO2, 4×9 cm, 20-40% EtOAc-hexanes gradient) afforded 3-(4-(benzyloxy)phenyl)propanoic acid (780 mg, 72%) as a white solid: 1H NMR (CDCl3, 500 MHz) 7.44 (d, 2H, J=7.4 Hz), 7.40 (t, 2H, J=7.4 Hz), 7.35-7.32 (m, 1H), 7.14 (d, 2H, J=8.8 Hz), 6.92 (d, 2H, J=8.4 Hz), 5.06 (s, 2H), 2.92 (t, 2H, J=7.7 Hz), 2.66 (t, 2H, J=7.7 Hz); 13C NMR (CDCl3, 125 MHz) 179.0, 157.3, 137.0, 132.5, 129.2, 128.5, 127.9, 127.4, 114.9, 70.0, 35.8, 29.7. (See: Xue, C.-B.; He, X.; et al. J. Med. Chem. 2001, 44, 3351-3354)
Quantity
700 mg
Type
reactant
Reaction Step One
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Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

10% Pd/C (60 mg) was added to a stirred solution of 4-hydroxycinnamic acid (325 mg, 1.98 mmol) in MeOH (15 mL) under an inert atmosphere. Hydrogen gas was then passed through the reaction mixture by means of a hydrogen filled bladder and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was filtered over celite and the celite was washed with MeOH. The filtrate was collected and concentrated under reduced pressure to afford 310 mg (94.5% yield) of 3-[4-hydroxy phenyl]propionic acid as a white solid. 1H NMR (DMSO): δ 7.0 (d, 2H), 6.6 (d, 2H), 2.35 (t, 2H), 2.25 (t, 2H), LC-MS purity: 96.55%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
325 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a one gallon autoclave reactor is charged 420 g (2.8 mol) of 4'-hydroxyphenylpropiophenone, 116.5 g (3.6 mol) of sulfur, 84 g (1.4 mol) of acetic acid and 189 g (4.2 mol) of dimethylamine. The procedure described in Example 1 is followed and 4'-hydroxyphenylacetic acid product containing less than 100 ppm of total sulfur is obtained.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
116.5 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step One
[Compound]
Name
4'-hydroxyphenylacetic acid
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

0.79 g (5.19 mmoles) of 3-(4-hydroxyphenyl)-1-propanal were dissolved in acetone (20 ml) and Jones reagent (chromic anhydride in sulphuric acid) (8 ml) was added to it drop by drop until the yellow-brown colour persisted. The solution was stirred for one hour at 0° C. The excess reagent was destroyed with methanol and the solution was filtered and evaporated at reduced pressure. The residue was extracted in ethyl acetate, dried over anhydrous sodium sulphate and concentrated, diving an impure residue (0.6470 g), which was chromatographed over silica gel, obtaining 0.545 g (63.1% yield) of 3-(4-hydroxyphenyl) propionic acid. Recrystallisation in methanol gave m.p.=121° C.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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